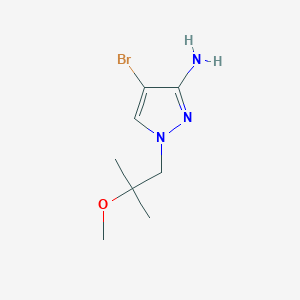

4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine

説明

4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine is a brominated pyrazole derivative featuring a branched 2-methoxy-2-methylpropyl substituent at the N1 position and an amine group at the C3 position. Its structural uniqueness lies in the combination of a bromine atom (electron-withdrawing) and a methoxyalkyl group (electron-donating), which may influence reactivity, solubility, and biological activity.

特性

分子式 |

C8H14BrN3O |

|---|---|

分子量 |

248.12 g/mol |

IUPAC名 |

4-bromo-1-(2-methoxy-2-methylpropyl)pyrazol-3-amine |

InChI |

InChI=1S/C8H14BrN3O/c1-8(2,13-3)5-12-4-6(9)7(10)11-12/h4H,5H2,1-3H3,(H2,10,11) |

InChIキー |

PVSGUFLOQWMAGI-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CN1C=C(C(=N1)N)Br)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with 2-methoxy-2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

化学反応の分析

Types of Reactions

4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学的研究の応用

4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Substituent Analysis and Structural Analogues

Key Observations :

- Lipophilicity : The 2-methoxy-2-methylpropyl group in the target compound likely increases lipophilicity compared to ethyl () or sulfonylpropyl () substituents, impacting membrane permeability.

- Steric Effects : Bulky substituents like phenyl () or branched ethers may hinder interactions at biological targets compared to smaller groups like ethyl ().

Physicochemical Properties

Melting Points and Solubility :

- Compounds with aromatic substituents (e.g., phenyl in ) exhibit higher melting points (e.g., 129–161°C in ) due to π-π stacking.

- Sulfonyl-containing derivatives () are more polar, favoring aqueous solubility, whereas methoxyalkyl or fluorobenzyl groups () balance polarity and lipid solubility.

- Missing Data : Direct melting point or solubility data for the target compound is absent in the evidence, but trends suggest intermediate properties between and .

Spectroscopic Data :

- IR/NMR : Amine NH stretches (~3385 cm⁻¹, ) and methoxy C-O vibrations (~1100 cm⁻¹) are characteristic. Bromine’s presence is confirmed via ¹H-NMR coupling patterns (e.g., δ 7.56–8.10 for aromatic protons, ).

- Mass Spectrometry : LC/MS data for analogues (e.g., m/z 301–305 in ) aligns with bromine’s isotopic signature (¹⁵% [M+2] peak).

生物活性

4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- CAS Number : 1861218-56-5

- Molecular Formula : CHBrNO

- Molecular Weight : 260.13 g/mol

1. Anti-inflammatory Properties

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory effects. Specifically, studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds structurally similar to 4-bromo derivatives have demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| 4-Bromo Derivative | 85 | 93 | 10 |

| Dexamethasone | 76 | 86 | 1 |

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. For example, a series of synthesized pyrazoles showed promising activity against various bacterial strains, including E. coli and S. aureus. Compounds with aliphatic amide linkages exhibited enhanced antimicrobial efficacy due to their structural characteristics .

3. Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. Compounds similar to 4-bromo-pyrazole have been evaluated for their cytotoxic effects on cancer cell lines, showing significant growth inhibition in vitro. For instance, a study found that certain pyrazole derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .

The biological activities of 4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine can be attributed to several mechanisms:

- Cytokine Inhibition : By interfering with signaling pathways that lead to the production of inflammatory cytokines.

- DNA Interaction : Some pyrazole derivatives have been shown to intercalate with DNA, disrupting replication in cancer cells.

- Enzyme Inhibition : Certain compounds act as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives:

-

Study on Anti-inflammatory Effects :

A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects in animal models. The results indicated that specific substitutions on the pyrazole ring enhanced anti-inflammatory activity significantly. -

Antimicrobial Efficacy Assessment :

A group of researchers synthesized various pyrazole derivatives and tested them against clinical isolates of bacteria. The results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -

Cytotoxicity in Cancer Research :

A recent publication reported on the synthesis and evaluation of new pyrazole derivatives against multiple cancer cell lines. The findings revealed that some compounds induced apoptosis more effectively than conventional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。